molecular formula C7H9ClN2O2 B3006504 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride CAS No. 2253639-13-1

3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B3006504
CAS No.: 2253639-13-1
M. Wt: 188.61
InChI Key: XJFKXNYIAJXQCW-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride and its derivatives are involved in complex chemical reactions. For instance, reactions with cyclic secondary amines and hydrobromic acid led to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides, showcasing its reactivity and potential for generating new compounds (Šafár̆ et al., 2000).

Antibacterial and Antifungal Applications

  • Spiro[pyrrolidin-2,3′-oxindoles], synthesized from 3-arylidene-1-phenyl-pyrrolidine-2,5-diones like this compound, have been evaluated for antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting its utility in developing new antimicrobial agents (Haddad et al., 2015).

Catalytic Applications in Synthesis

  • The compound has been used in catalytic reactions for asymmetric synthesis. This includes the p-toluene sulphonic acid-catalyzed reaction with enantiomerically pure hydroxyprolines, leading to the synthesis of novel 3-(pyrrol-1-yl)-azetidin-2-ones, demonstrating its role in chiral synthesis (Yadav et al., 2022).

Antiproliferative Activity

  • Novel spiro-pyrrolidines/pyrrolizines derivatives synthesized through cycloaddition of azomethine ylides with derivatives of this compound have shown potential antiproliferative activity against various human carcinoma cells, indicating its potential in cancer research (Almansour et al., 2014).

Antimicrobial Properties

  • Certain derivatives of pyrrolidine-2,5-dione, structurally related to this compound, have shown moderate antimicrobial activities against selected bacterial and fungal species, contributing to the exploration of new antimicrobial agents (Fondjo et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h8H,1-3H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFKXNYIAJXQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2CNC2)C(=O)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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